molecular formula C10H12F2N2 B14864495 2-(2,6-Difluorophenyl)piperazine

2-(2,6-Difluorophenyl)piperazine

Cat. No.: B14864495
M. Wt: 198.21 g/mol
InChI Key: GLLZGLHNMJHVSB-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)piperazine typically involves the reaction of 2,6-difluoroaniline with piperazine. One common method is the Buchwald-Hartwig amination, where 2,6-difluoroaniline is coupled with piperazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,6-Difluorophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in various physiological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Difluorophenyl)piperazine
  • 1-(2,4-Difluorophenyl)piperazine
  • 1-(3,5-Difluorophenyl)piperazine

Uniqueness

2-(2,6-Difluorophenyl)piperazine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall pharmacological profile. Compared to other difluorophenyl piperazine derivatives, the 2,6-difluoro substitution pattern may offer distinct advantages in terms of selectivity and potency in certain applications .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

2-(2,6-difluorophenyl)piperazine

InChI

InChI=1S/C10H12F2N2/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2

InChI Key

GLLZGLHNMJHVSB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=C(C=CC=C2F)F

Origin of Product

United States

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